2-Methyl-3-trifluoroacetyl-1H-pyrrole
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Overview
Description
2-Methyl-3-trifluoroacetyl-1H-pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-trifluoroacetyl-1H-pyrrole typically involves the trifluoromethylation of pyrrole derivatives. One common method is the reaction of pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of fluorinated pyrroles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-trifluoroacetyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-trifluoroacetyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated pyrroles are investigated for their potential as pharmaceutical agents, including anti-inflammatory and antiviral drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-trifluoroacetyl-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrrole: A fluorinated pyrrole with a single fluorine atom.
3-Trifluoromethylpyrrole: A pyrrole derivative with a trifluoromethyl group at the 3-position.
2,5-Difluoropyrrole: A pyrrole with two fluorine atoms at the 2 and 5 positions.
Uniqueness
2-Methyl-3-trifluoroacetyl-1H-pyrrole is unique due to the presence of both a methyl group and a trifluoroacetyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQJVYDEIMKKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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